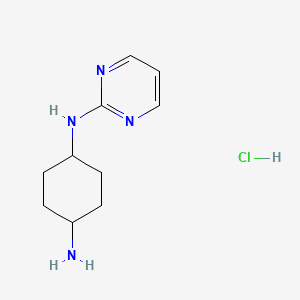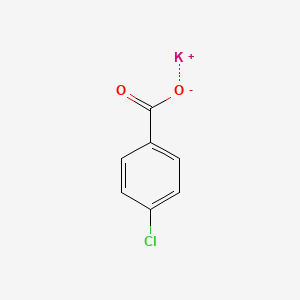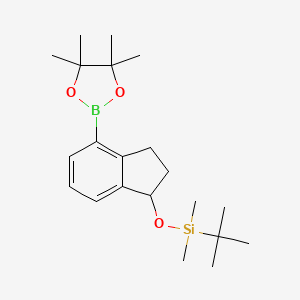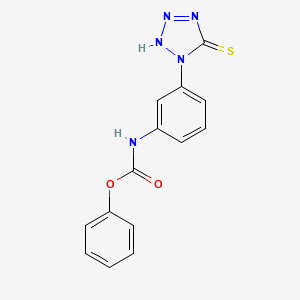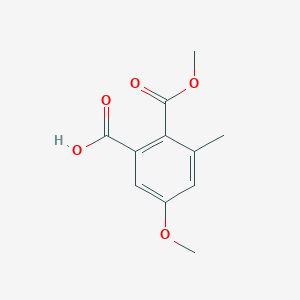
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid is an organic compound with a complex structure that includes a methoxy group, a methoxycarbonyl group, and a methyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoic acid core: This can be achieved through the Friedel-Crafts acylation of a suitable aromatic compound.
Introduction of the methoxy group: This step often involves the methylation of a hydroxyl group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Addition of the methoxycarbonyl group: This can be done through esterification reactions using methanol and a suitable acid catalyst.
Methylation of the aromatic ring: This step can be achieved using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Applications De Recherche Scientifique
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.
3-Methylbenzoic acid: Similar structure but lacks the methoxy and methoxycarbonyl groups.
2-Methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.
Uniqueness
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid is unique due to the presence of all three functional groups (methoxy, methoxycarbonyl, and methyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H12O5 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
5-methoxy-2-methoxycarbonyl-3-methylbenzoic acid |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(15-2)5-8(10(12)13)9(6)11(14)16-3/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
RLRPYPFZNBJMEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC)C(=O)O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(3-aminophenoxy)propyl]-N,N-diethylamine](/img/structure/B8371165.png)
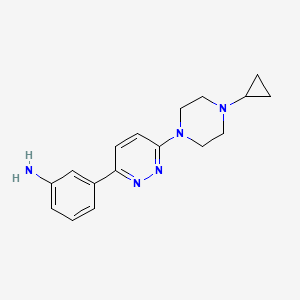
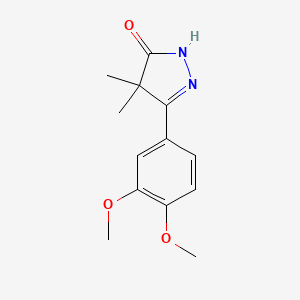
![4-phenyl-7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene](/img/structure/B8371179.png)
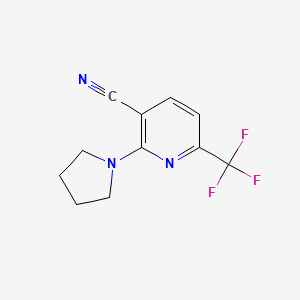
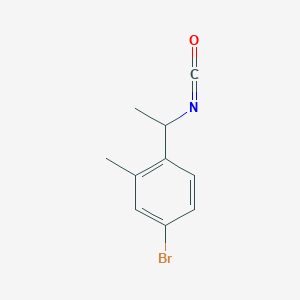
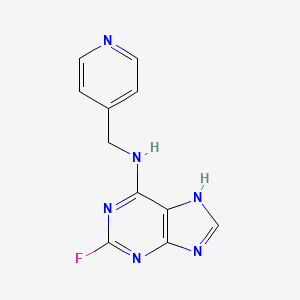
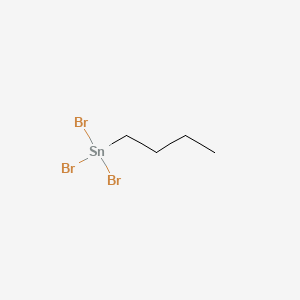
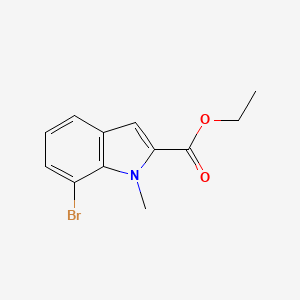
![[4-(2-Methylphenoxy)phenyl]methanol](/img/structure/B8371219.png)
